molecular formula C₄¹³CH₁₀D₃NO₂·HCl B1145605 N-Methyldiethanolamine-13C,d3 Hydrochloride CAS No. 1781841-60-8

N-Methyldiethanolamine-13C,d3 Hydrochloride

Cat. No.: B1145605
CAS No.: 1781841-60-8
M. Wt: 123.173646
InChI Key:
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Description

N-Methyldiethanolamine-13C,d3 Hydrochloride is a stable isotope-labeled compound. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyldiethanolamine-13C,d3 Hydrochloride involves the isotopic labeling of N-Methyldiethanolamine. The process typically starts with the preparation of N-Methyldiethanolamine, which is then subjected to isotopic exchange reactions to incorporate carbon-13 and deuterium. The final step involves the conversion of the labeled N-Methyldiethanolamine to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the isotopic labels.

Chemical Reactions Analysis

Types of Reactions

N-Methyldiethanolamine-13C,d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Methyldiethanolamine-13C,d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various chemical compounds, including antimicrobial polycarbonate hydrogels.

    Biology: Employed in metabolic studies to trace and analyze metabolic pathways.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific isotopic compositions.

Mechanism of Action

The mechanism of action of N-Methyldiethanolamine-13C,d3 Hydrochloride involves its incorporation into chemical reactions and metabolic pathways. The isotopic labels allow researchers to track the compound and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the study.

Comparison with Similar Compounds

Similar Compounds

    N-Methyldiethanolamine: The non-labeled form of the compound.

    Diethanolamine: A related compound with similar chemical properties.

    Triethanolamine: Another related compound with three hydroxyl groups.

Uniqueness

N-Methyldiethanolamine-13C,d3 Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. The incorporation of carbon-13 and deuterium provides distinct advantages in studies involving nuclear magnetic resonance and mass spectrometry.

Properties

CAS No.

1781841-60-8

Molecular Formula

C₄¹³CH₁₀D₃NO₂·HCl

Molecular Weight

123.173646

Synonyms

2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride;  2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride;  2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride;  N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride;  N,N-Di(2-hydroxyethyl)-N-me

Origin of Product

United States

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